molecular formula C9H12ClF2NO B2423628 (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride CAS No. 2045362-22-7

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Cat. No.: B2423628
CAS No.: 2045362-22-7
M. Wt: 223.65
InChI Key: BWXKCZGSVZCVQK-RGMNGODLSA-N
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Description

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral compound with significant interest in the field of medicinal chemistry. The presence of the difluoromethoxy group enhances its pharmacokinetic properties, making it a valuable candidate for drug development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain receptors, leading to its pharmacological effects. The compound may interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride stands out due to the presence of the difluoromethoxy group, which imparts unique pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for drug development compared to its analogs .

Properties

IUPAC Name

(1S)-1-[4-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXKCZGSVZCVQK-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045362-22-7
Record name (1S)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
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